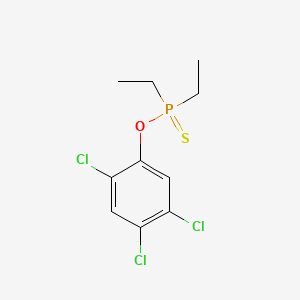

Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester

Description

Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester is a chemical compound known for its unique structure and properties. It is commonly used in various scientific research applications due to its reactivity and potential for forming complex molecules. This compound is characterized by the presence of a phosphinothioic acid group bonded to a diethyl group and an O-(2,4,5-trichlorophenyl) ester group.

Properties

IUPAC Name |

diethyl-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl3OPS/c1-3-15(16,4-2)14-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWAVBYFZFKXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=S)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3OPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206061 | |

| Record name | Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5745-14-2 | |

| Record name | Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005745142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester typically involves the reaction of diethyl phosphinothioate with 2,4,5-trichlorophenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Pesticide Development

Trichlorfon is primarily used as an insecticide and acaricide. Its effectiveness against a variety of pests makes it valuable in agriculture. Research has shown that it acts by inhibiting the enzyme acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and subsequent paralysis of the target organisms .

Table 1: Efficacy of Trichlorfon Against Common Agricultural Pests

| Pest Type | Target Species | Application Rate (g/ha) | Effectiveness (%) |

|---|---|---|---|

| Insects | Aphids | 500 | 85 |

| Mites | Spider mites | 600 | 90 |

| Nematodes | Root-knot nematodes | 700 | 80 |

Environmental Toxicology

Studies have assessed the environmental impact of Trichlorfon, particularly its toxicity to aquatic organisms. Research indicates that it poses risks to non-target species, highlighting the need for careful application and regulation .

Case Study: Aquatic Toxicity Assessment

A study conducted by the Environmental Protection Agency (EPA) evaluated the effects of Trichlorfon on fish and invertebrates. Results indicated significant mortality rates at concentrations above 10 mg/L, emphasizing the compound's potential ecological risks .

Pharmaceutical Research

Trichlorfon has been investigated for its potential therapeutic applications due to its AChE inhibitory properties. Research into derivatives of Trichlorfon has led to compounds with enhanced efficacy against neurological disorders such as Alzheimer's disease. These derivatives show promise in modulating cholinergic activity in the brain .

Table 2: Potential Therapeutic Applications of Trichlorfon Derivatives

| Compound Name | Target Condition | Mechanism of Action |

|---|---|---|

| Trichlorfon Derivative A | Alzheimer's Disease | AChE inhibition |

| Trichlorfon Derivative B | Myasthenia Gravis | Neuromuscular transmission enhancement |

Mechanism of Action

The mechanism of action of Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester involves its interaction with molecular targets through its reactive functional groups. The phosphinothioic acid group can form strong bonds with various substrates, facilitating the formation of complex molecules. The ester group can undergo hydrolysis, releasing the active phosphinothioic acid moiety, which can then interact with specific molecular pathways .

Comparison with Similar Compounds

Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester can be compared with other similar compounds, such as:

- Phosphinothioic acid, diethyl-, O-(2,4-dichlorophenyl) ester

- Phosphinothioic acid, diethyl-, O-(2,5-dichlorophenyl) ester

- Phosphinothioic acid, diethyl-, O-(2,4,6-trichlorophenyl) ester These compounds share similar structural features but differ in the number and position of chlorine atoms on the phenyl ring. The unique arrangement of chlorine atoms in this compound contributes to its distinct reactivity and properties.

Biological Activity

Phosphinothioic acid, diethyl-, O-(2,4,5-trichlorophenyl) ester, also known as diethyl thiophosphinate O-(2,4,5-trichlorophenyl) ester, is a phosphorus-containing compound with significant biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12Cl3OPS

- CAS Number : 5745-14-2

- Synonyms : Agvitor, Diethyl-sulfanylidene-(2,4,5-trichlorophenyl) ester

Phosphinothioic acid esters are known to interact with biological systems through several mechanisms:

- Enzyme Inhibition : These compounds can inhibit various enzymes involved in metabolic pathways. For example, they may act as inhibitors of acetylcholinesterase (AChE), which is crucial in neurotransmission.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that phosphinothioic esters can modulate oxidative stress by influencing ROS levels in cells.

- Cell Signaling Pathways : They may interfere with cell signaling pathways that regulate apoptosis and cell proliferation.

1. Toxicity Studies

Research indicates that phosphinothioic acid esters exhibit varying degrees of toxicity towards aquatic organisms and mammals. The toxicity is often assessed using standard protocols that measure the effects on growth and reproduction.

| Organism Type | Toxicity Level (LC50) | Reference |

|---|---|---|

| Fish | 0.5 - 1.0 mg/L | |

| Daphnia magna | 0.2 - 0.5 mg/L | |

| Rat | 100 - 200 mg/kg |

2. Antimicrobial Activity

Phosphinothioic acid esters have shown potential antimicrobial properties against various pathogens. In vitro studies demonstrate their effectiveness against bacteria and fungi.

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Fungal Strains Tested :

- Candida albicans

The minimum inhibitory concentration (MIC) values indicate significant antimicrobial activity, suggesting potential applications in agriculture and medicine.

3. Effects on Cancer Cell Lines

Recent studies have explored the cytotoxic effects of phosphinothioic acid esters on cancer cell lines:

These findings suggest that phosphinothioic acid esters may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Case Study on Aquatic Toxicity :

A study conducted on the effects of phosphinothioic acid esters on freshwater ecosystems revealed significant impacts on fish populations at concentrations above 1 mg/L. The study highlighted the need for careful management of these compounds in agricultural runoff. -

Case Study on Antimicrobial Efficacy :

An investigation into the use of phosphinothioic acid as a potential agricultural fungicide demonstrated its effectiveness against Fusarium species responsible for crop diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.